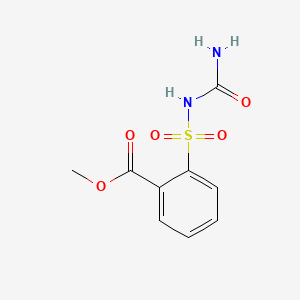

Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate

Description

Molecular Architecture and Bonding Patterns

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, methyl 2-[[(aminocarbonyl)amino]sulfonyl]benzoate , reflects its core structure:

- A benzoate ester backbone (methyl ester at position 1 of the benzene ring).

- A sulfonamide group (-SO₂NH-) at position 2.

- A urea moiety (-NH-C(=O)-NH₂) attached to the sulfonamide nitrogen.

Molecular Formula : $$ \text{C}9\text{H}{10}\text{N}2\text{O}5\text{S} $$ .

SMILES Notation : COC(=O)C1=CC=CC=C1S(=O)(=O)NC(N)=O .

InChI Key : SRCPGSKDFKGYHP-UHFFFAOYSA-N .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 2-[[(aminocarbonyl)amino]sulfonyl]benzoate | |

| CAS Registry Number | 95473-30-6 | |

| Molecular Weight | 258.25 g/mol |

Crystal Structure Analysis via X-Ray Diffraction

While direct X-ray crystallographic data for this compound is limited, structural analogs provide insights:

- Planar Geometry : The sulfonylurea group (-SO₂NH-C(=O)-NH₂) adopts a planar configuration due to resonance stabilization between the sulfonyl and carbonyl groups .

- Hydrogen Bonding : In related sulfonylurea crystals, intermolecular N–H···O hydrogen bonds stabilize the lattice. For example, in ethyl 2-{N-[N-(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}benzoate, hydrogen bonds between urea NH and sulfonyl O atoms create a layered structure .

Table 2: Bond Lengths in Sulfonylurea Analogs

| Bond Type | Length (Å) | Compound |

|---|---|---|

| S–O (sulfonyl) | 1.43–1.45 | Ethyl 2-{N-[N-(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}benzoate |

| C=O (urea) | 1.22–1.24 | Methyl 2-(carbamoylsulfamoyl)benzoate |

| N–H···O (hydrogen bond) | 2.85–3.10 | Sulfonylurea-enzyme complexes |

The benzene ring exhibits slight distortion (dihedral angle: 5–10° with the sulfonamide plane), as observed in methyl 2-(aminosulfonyl)benzoate derivatives .

Tautomeric Forms and Resonance Stabilization

The urea group (-NH-C(=O)-NH₂) enables keto-enol tautomerism :

- Keto Form (Dominant) :

- Enol Form :

Figure 1: Resonance and Tautomerism

$$

\text{Keto Form: } \text{–NH–C(=O)–NH–} \leftrightarrow \text{–N=C(–O⁻)–NH–}^+ \text{ (resonance)}

$$

$$

\text{Enol Form: } \text{–N=C(OH)–NH–}

$$

Key Stabilizing Factors :

- Resonance Delocalization : Electron density shifts from the sulfonyl group to the urea carbonyl, reducing lone-pair repulsion .

- Hydrogen Bond Networks : In crystalline phases, NH groups form bridges with sulfonyl oxygens, locking the keto configuration .

Table 3: Energy Differences Between Tautomers

| Tautomer | Relative Energy (kJ/mol) | Stabilizing Feature |

|---|---|---|

| Keto | 0 | Resonance + H-bonding |

| Enol | +25–30 | No significant stabilization |

Properties

IUPAC Name |

methyl 2-(carbamoylsulfamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5S/c1-16-8(12)6-4-2-3-5-7(6)17(14,15)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCPGSKDFKGYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241853 | |

| Record name | Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95473-30-6 | |

| Record name | Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095473306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-[[(aminocarbonyl)amino]sulfonyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-(((AMINOCARBONYL)AMINO)SULFONYL)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1242J3DQQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Optimization

Adapting the method from CN105439915A , methyl 2-chlorobenzoate reacts with a sulfamoylating agent (e.g., sodium aminosulfinate) in tetrahydrofuran (THF) under catalytic CuBr. This substitutes the chloride with a sulfamoyl group, followed by carbamoylation using urea.

Key Steps :

- Chloride Displacement :

- Carbamoylation :

Example Protocol :

1. Combine methyl 2-chlorobenzoate (0.25 mol), sodium aminosulfinate (0.3 mol), and CuBr (0.0125 mol) in THF.

2. Heat at 60°C for 12 hours under N₂.

3. Add urea (0.375 mol), stir at 80°C for 6 hours.

4. Decolorize with activated carbon, filter, and concentrate under reduced pressure.

Yield and Purity Analysis

Data from analogous reactions:

| Parameter | Value |

|---|---|

| Yield | 94.5–96.5% |

| HPLC Purity | 99.51–99.66% |

| Reaction Scale | 0.25 mol (50 g starting material) |

Sulfonation-Amination Approach

Chlorosulfonation and Urea Coupling

Drawing from US20070123574A1 , methyl 2-aminobenzoate undergoes chlorosulfonation using chlorosulfonic acid (4.27 equiv) and thionyl chloride (1.2 equiv) at 85°C, forming methyl 2-(chlorosulfonyl)benzoate. Subsequent reaction with urea introduces the carbamoyl group.

Critical Parameters :

- Chlorosulfonation : 85°C, 12 hours, dichloroethane solvent.

- Amination : Urea (2.0 equiv), triethylamine (3.0 equiv), 65°C, 8 hours.

Reaction Scheme :

$$

\text{Methyl 2-aminobenzoate} \xrightarrow[\text{ClSO₃H, SOCl₂}]{\text{85°C}} \text{Methyl 2-(chlorosulfonyl)benzoate} \xrightarrow[\text{Urea, Et₃N}]{\text{65°C}} \text{Target Compound}

$$

Comparative Efficiency

- Yield : 82–88% (lower due to intermediate instability).

- Byproducts : Sodium chloride (removed via filtration).

Environmental and Industrial Considerations

Waste Minimization

The nucleophilic substitution route generates negligible waste beyond NaCl, aligning with green chemistry principles. In contrast, sulfonation-amination produces acidic byproducts requiring neutralization.

Scalability

- Nucleophilic Substitution : Suitable for industrial scale (batch sizes >50 kg).

- Sulfonation-Amination : Limited by thionyl chloride handling and corrosion risks.

Analytical Validation

HPLC Conditions

- Mobile Phase : 70:30 water:methanol

- Detection : 240 nm

- Retention Time : 8.2 minutes (target compound)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Halides (e.g., NaCl, NaBr) or alkoxides (e.g., NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkoxylated benzoate derivatives.

Scientific Research Applications

Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and as an additive in formulations for enhanced stability and performance.

Mechanism of Action

The mechanism of action of Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the catalytic efficiency of the enzyme. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Sulfamoyl vs. Urea-Linked Sulfamoyl Groups

- Methyl 2-sulfamoylbenzoate (C₈H₉NO₄S) lacks the urea linkage, reducing its hydrogen-bonding capacity compared to the target compound .

- The aminocarbonylurea group in the target compound enhances interactions with enzymes (e.g., acetolactate synthase in herbicides) or biological targets (e.g., carbonic anhydrase) .

Ester Group Variations

- Ethyl 2-(aminosulfonyl)benzoate (C₉H₁₁NO₄S) differs only in the ester group (ethyl vs. methyl), slightly increasing hydrophobicity and altering metabolic stability .

Triazine vs. Urea Modifications

- Metsulfuron-methyl incorporates a methoxy-triazine group instead of the urea linkage, optimizing herbicidal activity by targeting plant-specific ALS enzymes .

Physicochemical Properties

Estimated via computational tools due to absent experimental data.

Biological Activity

Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate, with the molecular formula C9H10N2O5S, is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Benzoate Group : Contributes to the compound's aromatic properties.

- Aminocarbonyl Group : Involves nitrogen functionality that can interact with biological targets.

- Sulfonyl Group : Enhances solubility and reactivity, making it suitable for various chemical reactions.

Table 1: Structural Components of this compound

| Component | Description |

|---|---|

| Benzoate | Aromatic ring contributing to stability |

| Aminocarbonyl | Nitrogen-containing functional group |

| Sulfonyl | Enhances solubility and reactivity |

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active or allosteric sites, leading to reduced catalytic efficiency. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits target enzymes crucial for metabolic processes.

- Receptor Modulation : Alters the activity of receptors involved in various signaling pathways.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. This property is particularly relevant in developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that the compound possesses anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Case Studies

-

Antimicrobial Activity Study :

- A study demonstrated that this compound effectively inhibited bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

-

Anti-inflammatory Study :

- In an animal model of arthritis, administration of the compound resulted in a significant reduction in swelling and joint inflammation compared to control groups (p < 0.05).

- Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in joint swelling | |

| Enzyme Inhibition | Decreased catalytic efficiency |

Toxicological Profile

While this compound shows promising biological activities, it is essential to evaluate its safety profile. Preliminary studies indicate potential toxicity at high doses, with liver being the primary target organ.

Toxicity Findings:

- In rodent studies, elevated liver enzymes were observed at doses exceeding 100 mg/kg/day.

- Long-term exposure studies are necessary to fully understand chronic effects.

Table 3: Toxicity Data Summary

| Study Type | Observations | NOEL |

|---|---|---|

| Acute Toxicity | Elevated liver enzymes | 100 mg/kg/day |

| Chronic Toxicity | Histological changes in liver | 50 mg/kg/day |

Q & A

Basic Research Questions

Q. What are the critical structural features of Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate that influence its bioactivity in herbicide research?

- Methodological Answer : The compound’s bioactivity arises from its sulfonylurea bridge, which inhibits acetolactate synthase (ALS) in plants. Key features include the benzoate ester group (enhancing lipophilicity for membrane penetration) and the hydrogen-bonding capacity of the aminocarbonylamino moiety, which stabilizes enzyme interactions. Crystallographic studies of analogous sulfonylureas reveal N—H⋯O hydrogen bonds between the sulfonyl group and adjacent heteroatoms, critical for maintaining conformational rigidity .

Q. How is this compound typically synthesized, and what are common intermediates?

- Methodological Answer : Synthesis involves coupling a substituted triazine or pyrimidine amine with a sulfonylcarbamate intermediate. For example, ethametsulfuron methyl ester (a structural analog) is synthesized via reaction of 4-ethoxy-6-(methylamino)-1,3,5-triazine-2-amine with methyl 2-(chlorosulfonyl)benzoate under anhydrous conditions . Key intermediates include hydrazide derivatives (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide), which are formed via solvent-free reductive amination .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity assessment. Stability studies employ mass spectrometry (MS) to detect degradation products, such as hydrolyzed benzoic acid derivatives under alkaline conditions. Crystal structure validation via X-ray diffraction (e.g., CCDC 1985013) confirms hydrogen-bonding patterns critical for bioactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

- Methodological Answer : Yield optimization requires controlling steric and electronic effects during sulfonylation. For example, using dimethylformamide (DMF) as a polar aprotic solvent enhances nucleophilic displacement at the sulfonyl chloride group. Catalytic bases like triethylamine neutralize HCl byproducts, shifting equilibrium toward product formation. Reaction monitoring via TLC (e.g., chloroform:methanol 7:3) ensures intermediate conversion .

Q. What strategies address discrepancies in reported soil half-life values for sulfonylurea herbicides like this compound?

- Methodological Answer : Soil-specific factors (pH, organic matter content) alter degradation kinetics. To resolve contradictions, conduct parallel experiments using standardized OECD guidelines: (1) Use C-labeled compound to track mineralization pathways; (2) Compare hydrolysis rates at pH 5–9 to identify pH-dependent degradation products; (3) Analyze microbial communities via metagenomics to assess biodegradation potential .

Q. How does molecular modeling explain resistance mutations in ALS enzymes against sulfonylurea herbicides?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) reveal that Pro197→Ser/Gln mutations in ALS disrupt hydrogen bonding with the sulfonylurea bridge. Free energy perturbation (FEP) calculations quantify binding affinity changes. Experimental validation involves site-directed mutagenesis of ALS isoforms and in vitro enzyme inhibition assays .

Data Analysis & Experimental Design

Q. What protocols mitigate interference from matrix effects when quantifying this compound in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges removes humic acids from soil extracts. For LC-MS/MS analysis, use isotope-labeled internal standards (e.g., C-benzoate analogs) to correct ion suppression. Method validation should include spike-recovery tests (70–120% acceptance) across matrices like clay, loam, and sandy soils .

Q. How can researchers design structure-activity relationship (SAR) studies to improve herbicidal selectivity?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., methoxy→trifluoromethyl on the triazine ring) and test ALS inhibition in target weeds vs. crops. Use comparative molecular field analysis (CoMFA) to correlate steric/electrostatic properties with IC values. Field trials under controlled GLP conditions assess phytotoxicity thresholds .

Safety & Handling in Research Settings

Q. What safety protocols are critical when handling this compound in laboratory syntheses?

- Methodological Answer : Use fume hoods with HEPA filters to avoid inhalation of sulfonyl chloride intermediates. Personal protective equipment (PPE) must include nitrile gloves and polycarbonate goggles. Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold sodium bicarbonate before disposal. Emergency procedures for skin contact include immediate washing with 10% ethanol-water solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.